Journal Name:Reviews in Environmental Science and Bio/Technology
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Effect of different preparation processes on tribological properties of graphene
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2020-01-01 , DOI: 10.1177/1847980420946655
Two processes of physical liquid phase stripping and chemical redox reduction were used to obtain graphene sheets. Fourier transform infrared spectroscopy and Raman spectroscopy test methods were used to compare and analyze the structure and disorder of graphene. The obtained graphene was modified with oleic acid and stearic acid. The dispersion stability of graphene as a lubricating oil additive was investigated by natural sedimentation method and spectrophotometry. The tribological properties of the graphene dispersion were investigated by a four-ball friction and wear tester. Scanning electron microscope and energy spectrometer were used to characterize and analyze the microscopic morphology and composition of the worn surface. The results showed that the modified liquid phase stripping graphene demonstrated the best anti-wear and anti-friction properties of the dispersion, the lowest friction coefficient is 0.0677, and the average friction coefficient is reduced by about 26%.
Detail
Identification of Leptospira in water by Fe-Pd-doped polyaniline nanocomposite thin film
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2021-05-17 , DOI: 10.1177/18479804211011389
Leptospirosis disease was caused by rat urine which contains the genus Leptospira bacteria. In this study, the fabrication of Pd-Fe-doped polyaniline nanocomposite thin films for the determination of the genus Leptospira bacteria thin films has been investigated. Pd-Fe-doped polyaniline nanocomposite thin films were fabricated by sol–gel spin coating method. The electrode sensors were immersed in the Leptospira solution. The resulting materials were investigated using field-emission scanning electron microscopy, atomic force microscopy, transmission electron microscopy, and current–voltage measurement. The atomic force microscopy images show the specific morphology films’ structure for Leptospira detection, whereas the field-emission scanning electron microscopy image shows the irregularity of clump nanoparticles in thin film surfaces. Transmission electron microscopy result shows that metal alloy (Fe-Pd) embedded in the polymer matrix. Current–voltage measurement with and without incubation of the thin film into Leptospira solution was done to show the relationship between concentration bacteria versus current. The result shows that polyaniline-Fe0.4-Pd0.6 nanocomposite thin film has higher sensitivity in detecting Leptospira, where it has performed with the highest percentage of the sensitivity of 16.9%. Besides that, selectivity tests were conducted to distinguish the existence of Leptospira, Pseudomonas aeruginosa, and Staphylococcus aureus bacteria. These results confirm the potentials of polyaniline metal alloys’ nanocomposite thin films to be used for Leptospira bacteria detection in water.
Detail
Conversion of jet biofuel range hydrocarbons from palm oil over zeolite hybrid catalyst
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2021-02-10 , DOI: 10.1177/1847980420981536
The catalytic conversion of palm oil was carried out over four zeolite catalysts—Y, ZSM-5, Y-ZSM-5 hybrid, and Y/ZSM-5 composite—to produce jet biofuel with high amount of alkanes and low amount of aromatic hydrocarbons. The zeolite Y-ZSM-5 hybrid catalyst was synthesized using crystalline zeolite Y as the seed for the growth of zeolite ZSM-5. Synthesized zeolite catalysts were characterized by X-ray diffraction, Fourier transform infrared spectroscopy, field-emission scanning electron microscopy, and temperature programmed desorption of ammonia, while the chemical compositions of the jet biofuel were analyzed by gas chromatography-mass spectrometry (GC-MS). The conversion of palm oil over zeolite Y resulted in the highest yield (42 wt%) of jet biofuel: a high selectivity of jet range alkanes (51%) and a low selectivity of jet range aromatic hydrocarbons (25%). Zeolite Y-ZSM-5 hybrid catalyst produced a decreased percentage of jet range alkane (30%) and a significant increase in the selectivity of aromatic hydrocarbons (57%). The highest conversion of palm oil to hydrocarbon compounds was achieved by zeolite Y-ZSM-5 hybrid catalyst (99%), followed by zeolite Y/ZSM-5 composite (96%), zeolite Y (91%), and zeolite ZSM-5 (74%). The reaction routes for converting palm oil to jet biofuel involve deoxygenation of fatty acids into C15–C18 alkanes via decarboxylation and decarbonylation, catalytic cracking into C8–C14 alkanes, and cycloalkanes as well as aromatization into aromatic hydrocarbon.
Detail
Strain gauge properties of Pd+-ion-implanted polymer
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2020-01-01 , DOI: 10.1177/1847980420947975
Pd+ ions (90 keV) were implanted at normal incidence and at room temperature in different highly insulating (>200 GΩ) thermoplastic polymers (poly(methyl methacrylate), polypropylene, polyethylene terephthalate glycol-modified, and polycarbonate). At high fluence and optimized process parameters, the ion implantation gives rise to the formation of a nanocomposite thin surface layer constituted by Pd nanoclusters and carbonaceous material (nanographite/amorphous carbon). The morphological, microstructural, and microanalytical properties of the nanocomposite layers were investigated by He-ion microscopy, glancing incidence X-ray diffraction, and Raman scattering, respectively. The electrical properties were characterized by resistance, van der Pauw, and Hall measurements. We performed accurate simultaneous deformation/bending experiments and electrical resistance measurements. We show that the electrical resistance varies linearly with the mechanical deformation (beam deflection) applied. The experimental results are interpreted by “hopping conductivity” model considering the nanostructure configuration of the nanocomposite layers. A gauge factor in the range between 4 and 8, depending on the ion-implanted polymer, was obtained for prototype strain gauge devices.
Detail
Acid Orange-7 uptake on spherical-shaped nanocarbons
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2021-12-17 , DOI: 10.1177/18479804211055031
Acid-dyes, typically used in textile productions, could infer poisoning harmful effects on the environment as well as on human health, if not properly treated during their disposal. Henceforth, there is an absolute necessity to achieve new efficient low-cost techniques to remove these dyes from industrial chemical waste. Here, the leaves of oil palm, which are abundant in tropical countries, were used as precursor in the development of carbon nanospheres (adsorbent) to remove hazardous acid Orange-7 (AO-7) dye (C16H11N2NaO4S). The removal efficacy of spherical-shaped nanocarbons was investigated as a function of contact period, by varying their dose (0.5, 1, 1.5, 2 and 2.5 mg), pH (acidic, native and basic), and initial AO-7 concentration (10, 15, 20, 25 and 30 μM). Amazingly, the oil palm leaves–based carbon nanospheres removed acid-dye up to an efficiency of about 99%. Pseudo second-order kinetics governs the adsorption mechanism and the Redlich–Peterson isotherm model fits well to the adsorption results, with regression co-efficient close to unity. This study suggests the importance of natural biowaste-based carbon nanoparticles in sustainable recycling, within the worldwide demanded circular economy.
Detail
Resistance-strain sensitive rubber composites filled by multiwalled carbon nanotubes for structuraldeformation monitoring
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2021-04-28 , DOI: 10.1177/18479804211011384
In this article, multiwalled carbon nanotube/natural rubber composites with resistance-strain sensitivity were prepared by solution method, when the electrical percolation threshold of multiwalled carbon nanotube is only ∼3.5 wt%. The mechanical properties and resistance-strain response sensitivity were studied and analyzed systematically. The dispersion of multiwalled carbon nanotubes in the natural rubber matrix was characterized by field-emission scanning electron microscope and X-ray diffractometer. The composite exhibits good deformation sensitivity (gauge factor >27), large strain sensing range (>200%), and high signal stability when multiwalled carbon nanotube content was appropriate. The composite is suited to application in strain monitoring of large deformation structures since the resistance-strain response is more stable when strain exceeds 100%. To understand the mechanism of the resistance-strain response, the ‘shoulder peak’ of resistance-strain curve was researched and explained by the digital image correlation method, and an analytical model was developed when considering the effects of electronic tunneling and hopping in multiwalled carbon nanotube networks. Both experiment and analytical results confirm the break-restructure process of multiwalled carbon nanotube networks under applied strain cause the resistance-strain response. Finally, the practical application of the composite to monitoring strain load of rubber isolation bearing was realized.
Detail
Annealing temperature dependency of structural, optical and electrical characteristics of manganese-doped nickel oxide nanosheet array films for humidity sensing applications
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2021-02-04 , DOI: 10.1177/1847980420982788
Manganese-doped nickel oxide nanosheet array films are successfully prepared on a nickel oxide seed-coated glass substrate by an immersion method. Various annealing temperatures between 300°C and 500°C are applied to the manganese-doped nickel oxide nanosheet array films to study their effect on the properties of nickel oxide, including humidity sensing performance. Field emission scanning electron microscopy (FESEM), energy dispersive X-ray spectroscopy (EDS), X-ray diffraction (XRD), ultraviolet–visible (UV–vis) spectrophotometry, a two-probe current–voltage (I-V) measurement system and a humidity measurement system are used to characterise the heat-treated manganese-doped nickel oxide samples. The effect of annealing temperature can be clearly observed for the different surface morphologies and diffraction patterns. The samples exhibit average crystallite size increases of 0.63–10.13 nm with increasing annealing temperature. The dislocation density, interplanar spacing, lattice parameter, unit cell volume and stress/strain are also determined from the XRD data. The average transmittances in the visible region for all samples show low percentages with the highest transparency of 50.7% recorded for manganese-doped nickel oxide annealed at 500°C. The optical band gap shows a decreasing trend with increasing annealing temperature. The I-V measurement results reveal that manganese-doped nickel oxide displays improved conductivity values with increasing annealing temperature. The sensitivity of the humidity sensors shows an ascending curve with increasing temperature. The optimal device performance is obtained with annealing at 500°C, with the highest sensitivity of 270 and the fastest response and recovery times. In contrast, the sample for annealing at 300°C shows poor sensing performance.
Detail
Gold-nanourchin complexed silicon dioxide-probe on gap-fingered interdigitated electrode surface for Parkinson’s Disease determination by current–volt measurement
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2021-01-18 , DOI: 10.1177/1847980420987352
Parkinson’s disease (PD) is a nervous disorder, affects physical movement, and leads to difficulty in balancing, walking, and coordination. A novel sensor is mandatory to determine PD and monitor the progress of the treatment. Neurofilament light chain (NfL) has been recognized as a good biomarker for PD and also helps to distinguish between PD and atypical PD syndromes. Immunosensor was generated by current–volt measurement on gap-fingered interdigitated electrode with silicon dioxide surface to determine NfL level. To enhance the detection, anti-NfL antibody was complexed with gold-nanourchin and immobilized on the sensing electrode. The current–volt response was gradually increased at the linear detection range from 100 fM to 1 nM. Limit of detection and sensitivity were 100 fM with the signal-to-noise ratio at n = 3 on a linear curve (y = 0.081x + 1.593; R 2 = 0.9983). Limit of quantification falls at 1 pM and high performance of the sensor was demonstrated by discriminating against other neurogenerative disease markers, in addition, it was reproducible even in serum-spiked samples. This method of detection system aids to measure the level of NfL and leads to determine the condition with PD.
Detail
Incorporation of zinc oxide nanoparticles in cotton textiles for ultraviolet light protection and antibacterial activities
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2020-01-01 , DOI: 10.1177/1847980420970052
The textile materials functionalized with nanostructures have proven to be useful for many applications, such as antimicrobial, ultraviolet (UV) light protection, and self-cleaning substrates. The objective of this research is to synthesize and characterize zinc oxide (ZnO) nanoparticles (NPs) for the applications of UV absorbers and antibacterial activities. ZnO NPs were synthesized at different temperatures and reaction media of water (S-1) and 1,2-ethanediol (S-2) using precipitation and in situ methods on the surface of cotton fabric. The average crystalline size of the ZnO NPs estimated from the Debye Scherrer formula was found to be 32 and 26 nm for S-1 and S-2, respectively. The morphology of ZnO NPs characterized by scanning electron microscope revealed that agglomerated nanostructures were homogeneously formed on the fabric surface for S-1 and S-2; on the other hand, bundle-/flower-like particles having different sizes were observed for synthesis using an in situ method. The UV protection ability of ZnO NPs coated on textiles was investigated using UV-Vis spectroscopy by measuring the UV protection factor (UPF) in the range of 280–400 nm. Higher values of UPF were obtained for ZnO NPs prepared using an in situ method. The UPF value obtained by this method was found to be 320, which demonstrates its excellent ability to block UV radiation. The antibacterial activities of ZnO NPs synthesized by the two methods possess very good bacteriostatic activity against Staphylococcus aureus and Escherichia coli bacteria demonstrated by the zone of inhibition.
Detail
Catalyst characterization Ni-Sn nanoparticles supported in Al2O3 and MgO: Acetophenone hydrogenation
Reviews in Environmental Science and Bio/Technology ( IF 0 ) Pub Date: 2022-11-04 , DOI: 10.1177/18479804221132128
Monometallic and bimetallic Ni and Sn catalysts were prepared in different ratios by the Solvated Metal Atom Dispersed (SMAD) method for the catalytic hydrogenation of acetophenone to 1-phenylethan...
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not